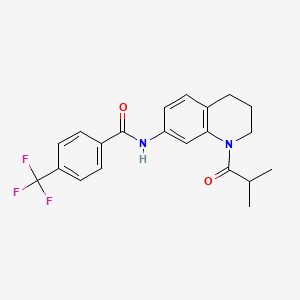

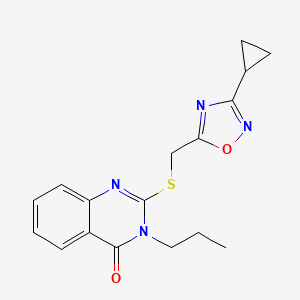

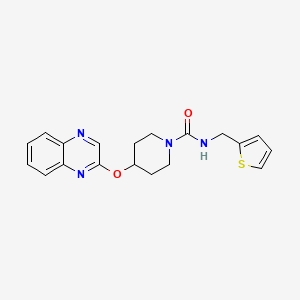

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ITBQ is a novel compound that has been synthesized in recent years. It belongs to the class of tetrahydroquinoline derivatives, which have been found to possess various biological activities. ITBQ has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound's unique structure and properties make it an interesting subject for scientific research.

Applications De Recherche Scientifique

Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides

A study by Grigorjeva and Daugulis (2014) presents a method for the direct carbonylation of aminoquinoline benzamides. This process operates at room temperature, utilizing oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. The method allows for the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide, yielding imides in good yields. This research is significant for the functionalization and synthesis of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide (Grigorjeva & Daugulis, 2014).

Synthesis and Biophysical Studies on Fluorescently Labeled Oligodeoxyribonucleotides

Singh et al. (2007) synthesized and characterized fluorescent compounds including derivatives of isoquinoline, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid. These compounds were attached to oligodeoxyribonucleotides, displaying appreciable fluorescence at low concentrations. This study is relevant for its application in the development of fluorescent markers and probes in biological research (Singh et al., 2007).

Rhodium(III)-catalyzed Intra-molecular Annulations Involving Amide-Directed C–H Activations

Quiñones et al. (2013) explored Rh(III)-catalyzed intramolecular annulations with alkyne tethered benzamides, leading to the synthesis of tricyclic isoquinoline derivatives. This research offers insights into the synthesis of complex molecular structures related to isoquinoline derivatives, such as this compound (Quiñones et al., 2013).

Synthesis and Fluorescence Studies of Some New Fluorophores

Singh and Singh (2007) designed, synthesized, and characterized novel fluorophores, including derivatives of benzo[de]isoquinoline. These fluorophores, after attachment to oligodeoxyribonucleotides, showed enhanced fluorescence signals and higher hybridization affinity, emphasizing their potential in biochemical applications (Singh & Singh, 2007).

Propriétés

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-11-3-4-14-7-10-17(12-18(14)26)25-19(27)15-5-8-16(9-6-15)21(22,23)24/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMORNQTRUBTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)